molecular formula C11H15FN2 B13324734 (2R)-2-(Fluoro(phenyl)methyl)piperazine

(2R)-2-(Fluoro(phenyl)methyl)piperazine

Cat. No.: B13324734
M. Wt: 194.25 g/mol
InChI Key: MZIYCVZMTTZAFJ-NFJWQWPMSA-N
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Description

(2R)-2-(Fluoro(phenyl)methyl)piperazine: is a compound that belongs to the piperazine family, which is known for its diverse biological activities. Piperazine derivatives are commonly found in various pharmaceutical agents, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics . The presence of the fluoro group and the phenyl ring in this compound potentially enhances its biological activity and binding affinity to various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Fluoro(phenyl)methyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and fluoro(phenyl)methyl halides.

    Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., sodium hydride or potassium carbonate) and an appropriate solvent (e.g., dimethylformamide or tetrahydrofuran) under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to achieve better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products:

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of corresponding amines or hydrocarbons.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of (2R)-2-(Fluoro(phenyl)methyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro group and phenyl ring enhance its binding affinity, leading to modulation of biological pathways. For example, it may inhibit histamine receptors, leading to antihistamine effects .

Comparison with Similar Compounds

  • (2R)-2-(Chloro(phenyl)methyl)piperazine
  • (2R)-2-(Bromo(phenyl)methyl)piperazine
  • (2R)-2-(Iodo(phenyl)methyl)piperazine

Comparison:

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

(2R)-2-[fluoro(phenyl)methyl]piperazine

InChI

InChI=1S/C11H15FN2/c12-11(9-4-2-1-3-5-9)10-8-13-6-7-14-10/h1-5,10-11,13-14H,6-8H2/t10-,11?/m1/s1

InChI Key

MZIYCVZMTTZAFJ-NFJWQWPMSA-N

Isomeric SMILES

C1CN[C@H](CN1)C(C2=CC=CC=C2)F

Canonical SMILES

C1CNC(CN1)C(C2=CC=CC=C2)F

Origin of Product

United States

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